molecular formula C18H17NO4S B8061818 Fmoc-cys-OH CAS No. 157355-77-6

Fmoc-cys-OH

Cat. No. B8061818
CAS RN: 157355-77-6
M. Wt: 343.4 g/mol
InChI Key: RMTDKXQYAKLQKF-UHFFFAOYSA-N
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Description

Fmoc-cys-OH is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gene Delivery Systems : Fmoc-Cys-OH resin has been used in the solid-phase synthesis of perfluoroalkylated dimerizable detergents for gene delivery, demonstrating high yields and purity (Guilloteau et al., 2009).

  • Antibacterial and Anti-inflammatory Applications : Fmoc-decorated self-assembling building blocks, including this compound derivatives, have shown promising antibacterial and anti-inflammatory properties, as well as potential for incorporation into resin-based composites for biomedical applications (Schnaider et al., 2019).

  • Acid-Labile Cys-Protecting Groups : this compound derivatives have been developed as acid-labile Cys-protecting groups in the Fmoc/tBu strategy, offering compatibility with other commonly used protecting groups and allowing for regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

  • Solid Phase Peptide Synthesis : Fmoc-Cys derivatives have been investigated for their excellent synthesis characteristics in Fmoc solid-phase peptide synthesis, facilitating the synthesis and workup of peptides such as Somatostatin (McCurdy, 1989).

  • Side-Chain Protection of Cysteine : Fmoc-Cys derivatives have been successfully used for cysteine sulfhydryl protection in one step and high yield, contributing to the synthesis and amide bond formation in peptides (West et al., 2001).

  • Supramolecular Hydrogels : Fmoc-functionalized amino acids, including this compound derivatives, have been utilized in the creation of supramolecular hydrogels with biomedical applications, such as antimicrobial activity (Croitoriu et al., 2021).

  • Chemical Protein Synthesis : this compound has been used in facilitating chemical protein synthesis through native chemical ligations, demonstrating stability under harsh conditions and simplifying the protection of N-terminal cysteinyl peptides (Kar et al., 2020).

  • Molecular Recognition Studies : this compound has been used in studies of molecular recognition, particularly in the creation of synthetic receptors for amino acids in water, illustrating its potential in biomimetic applications (Burri & Yu, 2015).

  • Peptide Nucleic Acid Probes : Fmoc-protected building blocks, such as this compound, have been utilized in the synthesis of peptide nucleic acid probes for detecting target DNA sequences (Oquare & Taylor, 2008).

  • Synthesis of Enantiomers and Analogs : this compound has facilitated the synthesis of various enantiomers and analogs of amino acids, contributing to the development of compounds for diverse biological applications (Hamze et al., 2003).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDKXQYAKLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316667
Record name DL-FMOC-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157355-77-6
Record name DL-FMOC-Cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157355-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-FMOC-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.